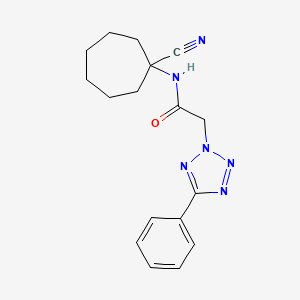
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABAergic and glutamatergic neurotransmission in the brain. N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which results in the inhibition of neuronal excitability and the reduction of seizure activity. Additionally, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been found to block NMDA receptors, which are involved in the regulation of glutamatergic neurotransmission, leading to the reduction of excitotoxicity and neuroinflammation.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, the alteration of gene expression, and the induction of neurotrophic factors. These effects contribute to the therapeutic potential of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in the treatment of neurological and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its high potency and selectivity, which allows for the use of lower doses and reduces the risk of side effects. Additionally, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has a relatively long half-life, which allows for sustained therapeutic effects. However, one of the limitations of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its poor solubility in water, which requires the use of organic solvents for administration and may affect its bioavailability.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide and to explore its potential interactions with other drugs. Furthermore, the development of new formulations and delivery systems of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide may improve its bioavailability and therapeutic efficacy. Finally, the exploration of the potential use of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in combination with other drugs or therapies may lead to more effective treatments for various diseases.
Synthesemethoden
The synthesis of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves the reaction between 1-cyanocycloheptanecarboxylic acid and 5-phenyl-2H-1,2,3,4-tetrazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is purified through column chromatography to obtain N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In addition, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antioxidant activities, which suggest its potential use in the treatment of pain and inflammation-related diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c18-13-17(10-6-1-2-7-11-17)19-15(24)12-23-21-16(20-22-23)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWRYXSBUXIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer](/img/structure/B2990249.png)

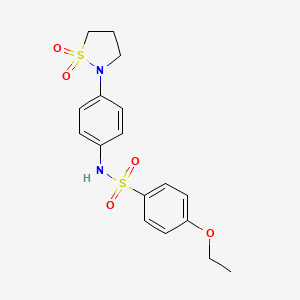
![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)
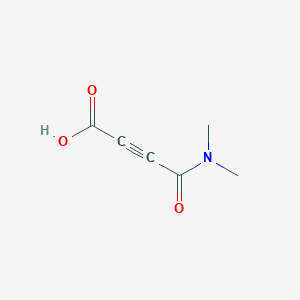
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)
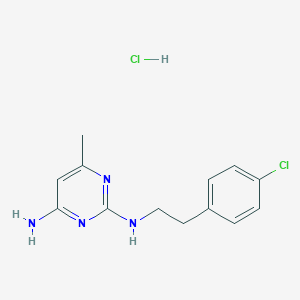

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2990262.png)
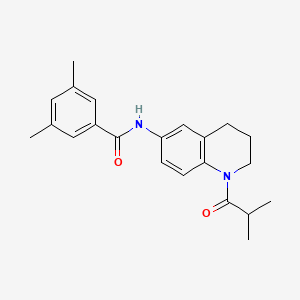
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)